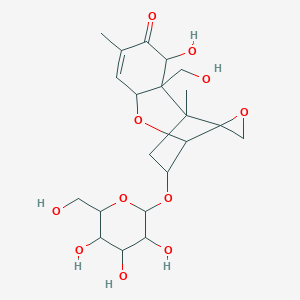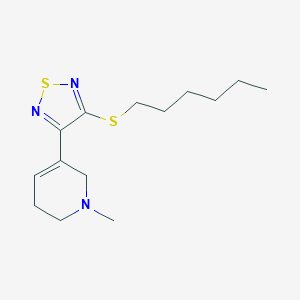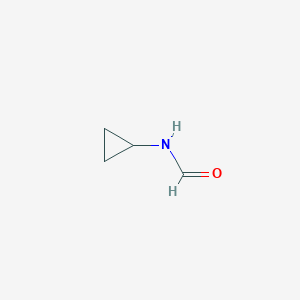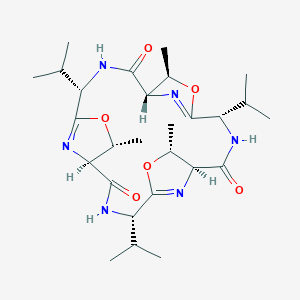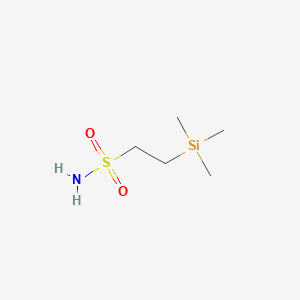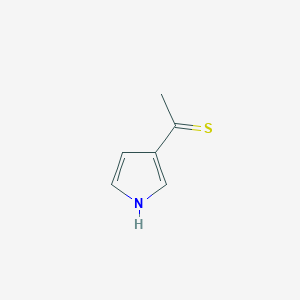
1-(1H-Pyrrole-3-yl)ethanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1H-Pyrrole-3-yl)ethanethione” is a chemical compound with the molecular formula C6H7NS1. It is also known by other names such as 3-thioacetylpyrrole1. However, there is limited information available about this compound in the literature.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “1-(1H-Pyrrole-3-yl)ethanethione”. However, there are general methods for the synthesis of pyrrole derivatives2. These methods could potentially be adapted for the synthesis of “1-(1H-Pyrrole-3-yl)ethanethione”.Molecular Structure Analysis
The molecular structure of “1-(1H-Pyrrole-3-yl)ethanethione” is not readily available in the literature. However, the structure of similar compounds, such as 1-(1H-pyrrol-2-yl)ethanone, is available3. This compound has a molecular weight of 109.1259 and its structure can be viewed using specific software3.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “1-(1H-Pyrrole-3-yl)ethanethione”. However, pyrrole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution and oxidation2.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1H-Pyrrole-3-yl)ethanethione” are not readily available in the literature. However, similar compounds such as 1-(1H-pyrrol-2-yl)ethanone have been studied4.Safety And Hazards
The safety data sheet for “1-(1H-Pyrrole-3-yl)ethanethione” is not readily available. However, safety data sheets for similar compounds suggest that they should be handled with care, using personal protective equipment, and in a well-ventilated area5.
Direcciones Futuras
Given the limited information available on “1-(1H-Pyrrole-3-yl)ethanethione”, future research could focus on elucidating its synthesis, physical and chemical properties, and potential applications. This would involve laboratory synthesis, characterization using various analytical techniques, and testing for potential biological activity.
Please note that the information provided is based on the limited data available and may not be entirely accurate or complete. Always consult a qualified professional or refer to the appropriate safety data sheet when handling chemical substances.
Propiedades
IUPAC Name |
1-(1H-pyrrol-3-yl)ethanethione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-5(8)6-2-3-7-4-6/h2-4,7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSVINQJQQWHIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)C1=CNC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Pyrrole-3-yl)ethanethione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

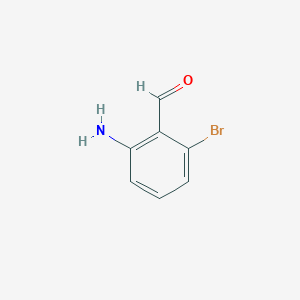
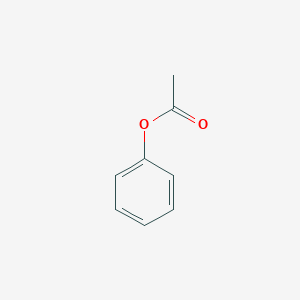
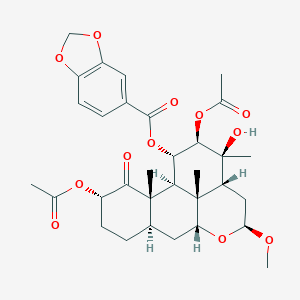
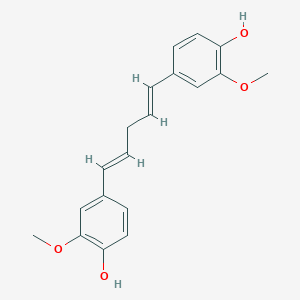
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)
